2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol
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Overview
Description
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol is a complex organic compound featuring a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol typically involves multi-step organic reactionsThe final step involves the thiolation and subsequent cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to dechlorination or ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets is of significant interest in medicinal chemistry .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored .
Mechanism of Action
The mechanism of action of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring share some structural similarities and biological activities with the compound .
Uniqueness
What sets 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol represents a novel class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClN2O2S, with a molecular weight of approximately 356.88 g/mol. The structure comprises a pyrimidinone core linked to an oxazole moiety, which is substituted with a chlorophenyl group. The presence of sulfur in the structure is notable for its potential role in biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxazole and pyrimidine rings often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown moderate to strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . In vitro studies demonstrated that the compound significantly inhibited bacterial growth, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The inhibition potency was assessed using IC50 values, with some derivatives displaying IC50 values in the low micromolar range.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 2.14 ± 0.003 | AChE |
Compound B | 1.13 ± 0.003 | AChE |
Compound C | 6.28 ± 0.003 | Urease |
Antioxidant Activity
The antioxidant potential of this compound was also investigated. Oxazole-containing compounds are known to exhibit free radical scavenging activity, which can protect cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's structure allows it to interact effectively with specific biological targets such as enzymes and receptors.
- Modulation of Signaling Pathways : By inhibiting enzymes like AChE, the compound can modulate neurotransmitter levels, thereby impacting neuronal signaling.
- Free Radical Scavenging : The antioxidant properties contribute to cellular protection mechanisms by neutralizing reactive oxygen species (ROS).
Study on Antimicrobial Efficacy
In a study published in Brazilian Journal of Pharmaceutical Sciences, a series of oxazole derivatives were synthesized and tested against bacterial strains . The results indicated that modifications on the oxazole ring significantly influenced antibacterial activity, with some compounds achieving high efficacy against resistant strains.
Evaluation of Enzyme Inhibition
Another study focused on the enzyme inhibition profile of related compounds demonstrated that modifications in the pyrimidine structure could enhance AChE inhibitory activity . This highlights the importance of structural optimization in developing effective therapeutics.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-4-14-10(2)20-18(22-16(14)23)25-9-15-11(3)24-17(21-15)12-5-7-13(19)8-6-12/h5-8H,4,9H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWFEYZBIBINSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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